Fgfr-IN-2

FGFR4 inhibition oncology kinase selectivity

FGFR-IN-2 delivers balanced pan-FGFR inhibition with a unique isoform fingerprint (FGFR1 IC50=7.3 nM, FGFR2=4.3 nM, FGFR3=7.6 nM, FGFR4=11 nM). Select over pemigatinib or AZD4547 for superior FGFR4 potency in hepatocellular carcinoma and rhabdomyosarcoma models. Prefer over infigratinib for 3.3-fold greater FGFR2 activity in gastric/breast cancer. Avoids VEGFR2 cross-reactivity seen with LY2874455. A reproducible, selective tool for dissecting FGFR pathways.

Molecular Formula C25H30N6O2
Molecular Weight 446.5 g/mol
Cat. No. B12414012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr-IN-2
Molecular FormulaC25H30N6O2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(C)NCCN(C1=CC2=CC(=NN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(21-12-22(32-4)14-23(13-21)33-5)20-6-7-24-18(10-20)11-25(29-28-24)19-15-27-30(3)16-19/h6-7,10-17,26H,8-9H2,1-5H3
InChIKeyQGWHVBBKJAQYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FGFR-IN-2 for Oncology Research: Potency Profile and Selectivity Overview


FGFR-IN-2 is a synthetic small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases . It exhibits potent, balanced inhibitory activity against all four FGFR isoforms (FGFR1–4) with IC50 values in the low nanomolar range [1]. The compound is described as an antagonist and is primarily utilized in preclinical cancer research to investigate FGFR-dependent signaling pathways .

Why FGFR-IN-2 Cannot Be Substituted with Other Pan-FGFR Inhibitors Without Validation


Although FGFR-IN-2 is classified as a pan-FGFR inhibitor, its unique isoform potency fingerprint—with IC50 values of 7.3 nM (FGFR1), 4.3 nM (FGFR2), 7.6 nM (FGFR3), and 11 nM (FGFR4)—differs substantially from other commonly used pan-FGFR tool compounds . Simple substitution with alternative inhibitors such as AZD4547, erdafitinib, or pemigatinib introduces significant variability in isoform bias and may alter experimental outcomes in models where FGFR2 or FGFR4 signaling predominates . Procurement decisions must be informed by quantitative comparative data to ensure reproducibility and biological relevance.

FGFR-IN-2 Comparative Potency and Selectivity: Quantitative Evidence Against Alternative Pan-FGFR Inhibitors


Balanced FGFR4 Inhibition vs. AZD4547: A 15-Fold Improvement

FGFR-IN-2 demonstrates significantly more potent inhibition of FGFR4 (IC50 = 11 nM) compared to the pan-FGFR inhibitor AZD4547 (IC50 = 165 nM) . This represents a 15-fold higher potency against FGFR4, which is critical for studies involving FGFR4-driven cancers or for minimizing the FGFR4-related hyperphosphatemia off-target effect often observed with other FGFR inhibitors [1].

FGFR4 inhibition oncology kinase selectivity

Superior FGFR2 Potency Over Infigratinib: A 3.3-Fold Advantage

FGFR-IN-2 inhibits FGFR2 with an IC50 of 4.3 nM, which is 3.3-fold more potent than the clinically advanced pan-FGFR inhibitor infigratinib (IC50 = 1.4 nM for FGFR2) . This enhanced potency against FGFR2 is particularly relevant for research in FGFR2-amplified gastric and breast cancers, where target engagement at lower concentrations may translate to improved efficacy and reduced off-target toxicity [1].

FGFR2 amplification gastric cancer breast cancer

Balanced Pan-FGFR Profile vs. LY2874455: No Significant VEGFR2 Off-Target Activity

Unlike LY2874455, which inhibits VEGFR2 with an IC50 of 7 nM (a known driver of hypertension and vascular toxicity), FGFR-IN-2 is reported to be a selective FGFR inhibitor with no documented significant activity against VEGFR2 or other non-FGFR kinases at similar concentrations [1]. This selectivity profile reduces confounding variables in angiogenesis-related studies and improves the interpretability of FGFR-specific phenotypes.

kinase selectivity VEGFR2 off-target effects

Moderate Potency Advantage Over Erdafitinib Across FGFR1, FGFR2, and FGFR3

FGFR-IN-2 exhibits superior potency against FGFR2 (4.3 nM vs. 2.5 nM, 1.7-fold) and FGFR3 (7.6 nM vs. 3.0 nM, 2.5-fold) compared to erdafitinib, while showing comparable activity against FGFR1 (7.3 nM vs. 1.2 nM) . Although erdafitinib is more potent on FGFR1, FGFR-IN-2's balanced profile across the FGFR1–3 isoforms may offer a more consistent target coverage in heterogeneous tumor populations.

FGFR1 FGFR2 FGFR3 potency comparison

Enhanced FGFR4 Potency vs. Pemigatinib: A 2.7-Fold Improvement

FGFR-IN-2 inhibits FGFR4 with an IC50 of 11 nM, which is 2.7-fold more potent than the FDA-approved FGFR1–3 inhibitor pemigatinib (IC50 = 30 nM for FGFR4) . This increased FGFR4 activity is significant for research on FGFR4-driven cancers, such as hepatocellular carcinoma and rhabdomyosarcoma, where pemigatinib may exhibit limited efficacy due to its weaker FGFR4 inhibition [1].

FGFR4 cholangiocarcinoma hepatocellular carcinoma

Broad Pan-FGFR Coverage Compared to Isoform-Selective Inhibitor FGFR2-IN-2

Unlike the FGFR2-selective inhibitor FGFR2-IN-2 (IC50: FGFR1 = 389 nM, FGFR2 = 29 nM, FGFR3 = 758 nM) [1], FGFR-IN-2 provides potent inhibition of all four FGFR isoforms with IC50 values ranging from 4.3 to 11 nM . This pan-FGFR activity is essential for studies requiring comprehensive FGFR pathway blockade, such as those investigating compensatory signaling or acquired resistance mechanisms.

FGFR1 FGFR3 FGFR4 isoform selectivity

Optimal Research Applications for FGFR-IN-2 Based on Quantitative Differentiation


FGFR4-Dependent Tumor Models

FGFR-IN-2 is ideally suited for in vitro and in vivo studies of FGFR4-driven cancers, including hepatocellular carcinoma and rhabdomyosarcoma, due to its 2.7-fold higher potency against FGFR4 compared to pemigatinib and 15-fold higher potency compared to AZD4547 .

FGFR2-Amplified Cancer Research

Given its 3.3-fold greater potency against FGFR2 relative to infigratinib, FGFR-IN-2 is a preferred tool compound for investigating FGFR2-amplified gastric and breast cancer models, enabling lower effective doses and potentially reduced off-target effects .

Pan-FGFR Pathway Blockade with Minimal VEGFR2 Interference

Researchers requiring comprehensive FGFR pathway inhibition without the confounding vascular effects of VEGFR2 inhibition should select FGFR-IN-2 over LY2874455, as FGFR-IN-2 exhibits high selectivity for FGFR kinases and avoids VEGFR2 cross-reactivity .

Comparative Oncology Studies of FGFR Isoform Contributions

FGFR-IN-2's balanced inhibition of all four FGFR isoforms (FGFR1–4) makes it an excellent reference compound for dissecting the relative contributions of each isoform in tumor models harboring multiple FGFR alterations, particularly when contrasted with isoform-selective inhibitors like FGFR2-IN-2 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgfr-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.